C19H25Cl2N3O3
Description
Properties
IUPAC Name |
ethyl 8-chloro-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3.ClH/c1-2-26-19(24)15-13-22-18-14(5-3-6-16(18)20)17(15)21-7-4-8-23-9-11-25-12-10-23;/h3,5-6,13H,2,4,7-12H2,1H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENAKUHOQJDGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCN3CCOCC3)C=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate involves several steps:
Formation of the Piperazine Core: The piperazine core is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group is introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable alkylating agent.
Acylation with 3,4-Dichlorophenylacetyl Chloride: The final step involves acylation of the piperazine derivative with 3,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as described above, but with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylmethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidinylmethyl group.
Reduction: Hydroxyl derivatives of the carbonyl group.
Substitution: Substituted derivatives at the aromatic ring.
Scientific Research Applications
Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate has been studied for various scientific research applications:
Chemistry: Used as a model compound in studies of synthetic methodologies and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, particularly its interaction with κ-opioid receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its action as a κ-opioid receptor agonist. It binds selectively to κ-opioid receptors, which are G-protein-coupled receptors involved in modulating pain perception, mood, and stress responses. Upon binding, the compound activates these receptors, leading to a cascade of intracellular signaling events that result in its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural Analogues
Compound 1: C₁₉H₂₅Cl₂N₃O₃ (GR103545)
- Key Features :
Compound 2: C₁₉H₂₅F₂N₃O₂
- Comparison :
- Substituent Change : Chlorine atoms replaced with fluorine.
- Impact :
- Reduced molecular weight (365.42 vs. 414.326) lowers metabolic stability.
- Fluorine’s electronegativity weakens π-π stacking at receptor sites, reducing potency .
Compound 3: C₉H₁₉ClN₂O₂
- Functional Similarity: Shares a chloroalkyl group but lacks the piperazine core. Solubility Advantage: High aqueous solubility (38.4 mg/mL) due to carbamate moiety, making it suitable for intravenous formulations .
Salt Form Comparison: Base vs. Fumarate
Research Findings and Implications
Q & A
What are the critical considerations for designing experiments to study the pharmacological activity of C₁₉H₂₅Cl₂N₃O₃?
Answer:
Experimental design should incorporate the PICO framework (Population, Intervention, Comparison, Outcome) to ensure rigor. For example:
- Population : Target receptors or biological systems (e.g., κ-opioid receptor selectivity).
- Intervention : Dose-response relationships and solvent compatibility (e.g., DMSO solubility noted in structural data).
- Comparison : Benchmark against known κ-opioid agonists (e.g., U-50488).
- Outcome : Quantitative metrics like binding affinity (Ki) or functional activity (EC₅₀).
Use FINER criteria to evaluate feasibility and novelty, such as ethical handling of in vivo models and relevance to pain management research .
How can researchers resolve contradictions in reported bioactivity data for C₁₉H₂₅Cl₂N₃O₃?
Answer:
Contradictions often arise from methodological variability. Mitigation strategies include:
- Meta-analysis : Compare studies using standardized assays (e.g., radioligand binding vs. functional cAMP assays).
- Replication : Validate results under controlled conditions (e.g., pH, temperature).
- Error Analysis : Quantify batch-to-batch purity variations via HPLC and NMR (refer to structural validation in ).
For deeper analysis, apply empirical contradiction frameworks to identify systematic biases or outliers .
What advanced computational methods are suitable for elucidating the binding mechanism of C₁₉H₂₅Cl₂N₃O₃ with its target receptor?
Answer:
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over time, focusing on chlorine substituents' role in hydrophobic binding .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., charge distribution) to predict binding affinity.
- Free Energy Perturbation (FEP) : Quantify ΔG changes for mutagenesis studies.
Cross-validate predictions with experimental data (e.g., X-ray crystallography or cryo-EM) to address discrepancies .
How should researchers optimize synthetic routes for C₁₉H₂₅Cl₂N₃O₃ to improve yield and scalability?
Answer:
- Retrosynthetic Analysis : Prioritize steps with high atom economy (e.g., amide bond formation in the core structure).
- Catalysis Screening : Test palladium-catalyzed couplings for aromatic chlorination (see synthetic challenges in ).
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediates.
Document deviations using ICH Q11 guidelines to ensure reproducibility .
What strategies are recommended for interpreting conflicting spectral data (e.g., NMR, MS) during structural characterization?
Answer:
- Multi-Technique Correlation : Cross-reference NMR (¹H/¹³C), MS (HRMS), and IR data to resolve ambiguities (e.g., distinguishing diastereomers).
- Quantum Mechanical NMR Prediction : Tools like ACD/Labs or Gaussian can simulate spectra for comparison.
- Controlled Degradation Studies : Identify decomposition products that may skew results .
For persistent contradictions, consult peer networks or replicate analyses in independent labs .
How can researchers leverage databases like SciFinder and Web of Science to identify gaps in C₁₉H₂₅Cl₂N₃O₃ research?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
